Lensiprazine

Vue d'ensemble

Description

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles: La synthèse de SLV-314 implique plusieurs étapes, notamment la préparation d'intermédiaires et la réaction de couplage finale. Les voies de synthèse et les conditions réactionnelles spécifiques sont propriétaires et ne sont pas divulguées publiquement en détail. elle implique généralement l'utilisation de solvants organiques, de catalyseurs et d'environnements réactionnels contrôlés pour assurer les transformations chimiques souhaitées.

Méthodes de production industrielle: La production industrielle de SLV-314 suit les pratiques standard de fabrication pharmaceutique, notamment la synthèse à grande échelle, la purification et le contrôle de la qualité. Le processus implique l'utilisation de réactifs de haute pureté, d'équipements de pointe et de protocoles d'assurance qualité stricts pour produire le composé en quantités importantes .

Analyse Des Réactions Chimiques

Types de réactions: SLV-314 subit diverses réactions chimiques, notamment:

Oxydation: SLV-314 peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.

Réduction: Le composé peut être réduit pour former des dérivés réduits.

Substitution: SLV-314 peut subir des réactions de substitution où des groupes fonctionnels spécifiques sont remplacés par d'autres groupes.

Réactifs et conditions courants:

Oxydation: Des oxydants courants tels que le permanganate de potassium ou le peroxyde d'hydrogène peuvent être utilisés.

Réduction: Des agents réducteurs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont généralement utilisés.

Substitution: Divers nucléophiles ou électrophiles peuvent être utilisés en fonction de la réaction de substitution souhaitée.

Principaux produits: Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés oxydés avec des groupes fonctionnels supplémentaires contenant de l'oxygène, tandis que la réduction peut produire des dérivés hydrogénés plus simples .

Applications de recherche scientifique

SLV-314 a une large gamme d'applications de recherche scientifique, notamment mais sans s'y limiter:

Chimie: Utilisé comme composé outil pour étudier les interactions récepteur-ligand et la cinétique chimique.

Biologie: Utilisé dans la recherche sur les systèmes de neurotransmetteurs et les études de liaison aux récepteurs.

Médecine: Étudié pour ses effets thérapeutiques potentiels dans le traitement des troubles psychiatriques tels que le trouble bipolaire et la schizophrénie.

Industrie: Utilisé dans le développement de nouveaux produits pharmaceutiques et comme composé de référence dans les tests de criblage de médicaments

Mécanisme d'action

SLV-314 exerce ses effets en antagonisant les récepteurs dopaminergiques D2 et en inhibant la recapture de la sérotonine. Cette double action module les niveaux de neurotransmetteurs dans le cerveau, ce qui peut aider à soulager les symptômes des troubles psychiatriques. Le composé cible des voies moléculaires spécifiques impliquées dans la neurotransmission, conduisant à des changements dans l'activité des récepteurs et la libération de neurotransmetteurs .

Applications De Recherche Scientifique

SLV-314 has a wide range of scientific research applications, including but not limited to:

Chemistry: Used as a tool compound to study receptor-ligand interactions and chemical kinetics.

Biology: Employed in research on neurotransmitter systems and receptor binding studies.

Medicine: Investigated for its potential therapeutic effects in treating psychiatric disorders such as bipolar disorder and schizophrenia.

Industry: Utilized in the development of new pharmaceuticals and as a reference compound in drug screening assays

Mécanisme D'action

SLV-314 exerts its effects by antagonizing dopamine D2 receptors and inhibiting serotonin reuptake. This dual action modulates neurotransmitter levels in the brain, which can help alleviate symptoms of psychiatric disorders. The compound targets specific molecular pathways involved in neurotransmission, leading to changes in receptor activity and neurotransmitter release .

Comparaison Avec Des Composés Similaires

SLV-314 est comparé à d'autres composés similaires, tels que:

SLV-313: Un autre antagoniste du récepteur dopaminergique D2 avec des propriétés similaires mais une efficacité inférieure.

Aripiprazole: Un antipsychotique de troisième génération avec une activité agoniste partielle aux récepteurs dopaminergiques.

Clozapine: Un antipsychotique atypique avec un profil de récepteurs plus large.

Olanzapine: Un autre antipsychotique atypique avec un profil de liaison aux récepteurs différent.

SLV-314 est unique en raison de sa combinaison spécifique d'antagonisme du récepteur dopaminergique D2 et d'inhibition de la recapture de la sérotonine, ce qui le distingue des autres composés de sa classe .

Activité Biologique

Lensiprazine, also known as SLV-314, is a compound characterized by its biological activity primarily as a dopamine D2 receptor antagonist. This article delves into the pharmacological properties, mechanisms of action, and clinical relevance of this compound, supported by data tables and case studies.

Chemical Structure and Pharmacokinetics

This compound is classified as a benzodiazepine derivative with a specific affinity for dopamine receptors. Its chemical structure contributes to its pharmacokinetic profile, which includes:

- High CNS-Plasma Ratio : This indicates effective penetration into the central nervous system (CNS), making it suitable for treating neuropsychiatric conditions.

- Metabolism : this compound is metabolized through cytochrome P450 enzymes, impacting its half-life and overall efficacy in clinical settings.

The primary mechanism of action for this compound involves:

- Dopamine D2 Receptor Antagonism : By blocking D2 receptors, this compound modulates dopaminergic pathways associated with various psychiatric disorders, including schizophrenia and depression.

- Potential Effects on Other Receptors : Preliminary studies suggest that this compound may also interact with serotonin receptors, contributing to its therapeutic effects.

In Vitro Studies

Research has demonstrated that this compound exhibits significant biological activity in vitro. Key findings include:

- Dopamine Receptor Binding Affinity : this compound shows a high binding affinity for D2 receptors compared to other atypical antipsychotics, which may enhance its efficacy in managing symptoms of schizophrenia.

- Neuroprotective Effects : In cellular models, this compound has been shown to exert neuroprotective effects against oxidative stress.

In Vivo Studies

In vivo studies further elucidate the pharmacological profile of this compound:

- Animal Models : Studies involving animal models of schizophrenia have reported reductions in both positive and negative symptoms when treated with this compound. This suggests potential benefits across the spectrum of schizophrenia symptoms.

- Behavioral Assessments : Behavioral tests indicate improvements in cognitive function and social interaction among treated subjects.

Clinical Case Studies

Several clinical case studies have highlighted the real-world effectiveness of this compound. Notable examples include:

-

Case Study 1 :

- Patient Profile : A 30-year-old male diagnosed with schizophrenia.

- Treatment Regimen : Initiated on this compound 3 mg/day.

- Outcome : Significant reduction in hallucinations and improved social engagement after three months of treatment.

-

Case Study 2 :

- Patient Profile : A 25-year-old female with treatment-resistant depression.

- Treatment Regimen : this compound was added to her existing antidepressant regimen.

- Outcome : Marked improvement in depressive symptoms and overall quality of life within six weeks.

Data Table: Summary of Clinical Findings

| Study/Case | Patient Demographics | Treatment Dose | Duration | Outcome |

|---|---|---|---|---|

| Case 1 | 30-year-old male | 3 mg/day | 3 months | Reduced hallucinations; improved social interaction |

| Case 2 | 25-year-old female | Combined regimen | 6 weeks | Improved depressive symptoms; enhanced quality of life |

Propriétés

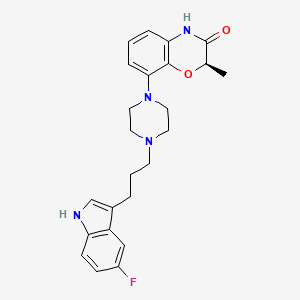

IUPAC Name |

(2R)-8-[4-[3-(5-fluoro-1H-indol-3-yl)propyl]piperazin-1-yl]-2-methyl-4H-1,4-benzoxazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27FN4O2/c1-16-24(30)27-21-5-2-6-22(23(21)31-16)29-12-10-28(11-13-29)9-3-4-17-15-26-20-8-7-18(25)14-19(17)20/h2,5-8,14-16,26H,3-4,9-13H2,1H3,(H,27,30)/t16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDAMYSWGWHXMRT-MRXNPFEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)NC2=C(O1)C(=CC=C2)N3CCN(CC3)CCCC4=CNC5=C4C=C(C=C5)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C(=O)NC2=C(O1)C(=CC=C2)N3CCN(CC3)CCCC4=CNC5=C4C=C(C=C5)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27FN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60186379 | |

| Record name | Lensiprazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60186379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

422.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

327026-93-7 | |

| Record name | Lensiprazine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0327026937 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lensiprazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60186379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LENSIPRAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N47MW76OGX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.